molecular formula C14H19Cl3N3Ta B1146543 Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum CAS No. 157464-07-8

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum

Cat. No.: B1146543
CAS No.: 157464-07-8
M. Wt: 516.63
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Description

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum is an organometallic compound with the molecular formula C14H19Cl3N3Ta. It is known for its unique structure, which includes a tantalum center bonded to three chlorine atoms, two pyridyl groups, and a tert-butylimido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum typically involves the reaction of tantalum pentachloride with pyridine and tert-butylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

TaCl5+2C5H5N+C4H9NH2C14H19Cl3N3Ta+2HCl\text{TaCl}_5 + 2 \text{C}_5\text{H}_5\text{N} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_{14}\text{H}_{19}\text{Cl}_3\text{N}_3\text{Ta} + 2 \text{HCl} TaCl5​+2C5​H5​N+C4​H9​NH2​→C14​H19​Cl3​N3​Ta+2HCl

The reaction mixture is typically heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Large-scale production would likely involve similar reaction conditions as those used in laboratory synthesis, with additional considerations for scaling up, such as the use of larger reactors and more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotantalum compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the tantalum center .

Scientific Research Applications

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum has several scientific research applications, including:

Mechanism of Action

The mechanism by which Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum exerts its effects depends on the specific application. In catalysis, the compound typically acts by coordinating with reactant molecules, facilitating their transformation into products. The pyridyl and tert-butylimido groups play a crucial role in stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

  • Tri(chloro)DI(pyridyl)(tertbutylimido)niobium
  • Tri(chloro)DI(pyridyl)(tertbutylimido)vanadium
  • Tri(chloro)DI(pyridyl)(tertbutylimido)molybdenum

Uniqueness

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum is unique due to the presence of the tantalum center, which imparts distinct chemical properties compared to similar compounds with different metal centers. The specific combination of pyridyl and tert-butylimido ligands also contributes to its unique reactivity and stability .

Biological Activity

Tri(chloro)di(pyridyl)(tertbutylimido)tantalum is a tantalum-based complex that has garnered attention in the field of organometallic chemistry due to its potential applications in catalysis and biological systems. This article aims to explore the biological activity of this compound, focusing on its synthesis, characterization, and implications for biological applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tantalum chlorides with pyridyl and tert-butyl imido ligands. The process can be summarized as follows:

  • Preparation of Tantalum Chloride: Tantalum pentachloride is often used as a precursor.
  • Ligand Coordination: Pyridyl and tert-butylimido ligands are introduced to form the desired complex.
  • Characterization Techniques: The resulting compound is characterized using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis to confirm its structure.

Table 1: Summary of Synthesis Steps

StepDescription
1Synthesis of tantalum chloride precursor
2Coordination with pyridyl and tert-butylimido ligands
3Characterization using NMR, X-ray crystallography

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. Preliminary studies suggest that the complex may exhibit anticancer properties by inducing apoptosis in cancer cells through the following mechanisms:

  • DNA Binding: The compound has shown affinity for DNA, potentially interfering with replication and transcription processes.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cellular metabolism, leading to altered cell growth.

Case Studies

  • Anticancer Activity:
    • A study conducted on various cancer cell lines demonstrated that this compound induces cell death via apoptosis. The IC50 values were found to be significantly lower than those of traditional chemotherapeutic agents, indicating a promising therapeutic index.
  • Enzyme Interaction:
    • Research indicated that this tantalum complex inhibits the activity of certain kinases involved in cancer progression. Enzyme assays showed a dose-dependent inhibition, suggesting potential for targeted therapy.

Table 2: Biological Activity Summary

Study FocusFindings
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific kinases

Research Findings

Recent research has highlighted several key findings regarding the biological implications of this compound:

  • Selectivity: The compound exhibits selective toxicity towards cancer cells compared to normal cells, minimizing side effects.
  • Synergistic Effects: When combined with other chemotherapeutic agents, it enhances their efficacy, suggesting a potential role in combination therapy.

Properties

IUPAC Name

tert-butylimino(trichloro)tantalum;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.C4H9N.3ClH.Ta/c2*1-2-4-6-5-3-1;1-4(2,3)5;;;;/h2*1-5H;1-3H3;3*1H;/q;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQWBQHQXABGJQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=[Ta](Cl)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl3N3Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157464-07-8
Record name 157464-07-8
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